molecular formula C7H4BrF2NO2 B2358266 3,5-Difluoro-2-nitrobenzyl bromide CAS No. 1258546-68-7

3,5-Difluoro-2-nitrobenzyl bromide

Cat. No.: B2358266
CAS No.: 1258546-68-7
M. Wt: 252.015
InChI Key: ONTYHZZFNSUPFX-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitrobenzyl bromide is an organic compound with a complex structure that includes bromine, fluorine, and nitro functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-2-nitrobenzyl bromide typically involves multiple steps. One common method starts with the nitration of 3,5-difluorotoluene to introduce the nitro group. This is followed by bromination of the methyl group to form the bromomethyl derivative. The reaction conditions often involve the use of strong acids and brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more efficient brominating agents and solvents is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-2-nitrobenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,5-Difluoro-2-nitrobenzyl bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-2-nitrobenzyl bromide depends on its functional groups:

Comparison with Similar Compounds

Similar Compounds

  • 1-(bromomethyl)-2,4-difluoro-5-nitroBenzene
  • 1-(bromomethyl)-3,5-dichloro-2-nitroBenzene
  • 1-(bromomethyl)-3,5-difluoro-4-nitroBenzene

Uniqueness

3,5-Difluoro-2-nitrobenzyl bromide is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and stability compared to its analogs. The presence of both fluorine and nitro groups in specific positions on the benzene ring makes it particularly useful in selective organic transformations and the development of specialized materials .

Properties

IUPAC Name

1-(bromomethyl)-3,5-difluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)2-6(10)7(4)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTYHZZFNSUPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258546-68-7
Record name 3,5-Difluoro-2-nitrobenzyl bromide
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